What is Bezafibrate-d4 and its primary use in research
What is Bezafibrate-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bezafibrate-d4, a deuterated analog of the lipid-lowering agent bezafibrate. This document details its chemical properties, primary applications in research, relevant experimental protocols, and the associated biological pathways.
Core Properties of Bezafibrate-d4
Bezafibrate-d4 is a stable, isotopically labeled form of bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of bezafibrate in biological matrices.
Physicochemical and Isotopic Data
The following tables summarize the key quantitative data for Bezafibrate-d4.
| Property | Value | Citation(s) |
| Chemical Formula | C₁₉H₁₆D₄ClNO₄ | [1][2] |
| Molecular Weight | 365.8 g/mol | [3] |
| Exact Mass | 365.1331928 Da | [3] |
| CAS Number | 1189452-53-6 | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [2] |
| Solubility | DMSO: slightly soluble | [1] |
| Identifier | Value | Citation(s) |
| IUPAC Name | 2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | [3] |
| Synonyms | Benzofibrate-d4 | [1] |
| InChI | InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D | [3] |
| SMILES | [2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | [3] |
Primary Use in Research: Internal Standard for Pharmacokinetic Studies
The primary application of Bezafibrate-d4 is as an internal standard in pharmacokinetic (PK) and bioequivalence studies of bezafibrate. Its utility stems from its chemical similarity to bezafibrate, allowing it to co-elute and ionize similarly during chromatographic and mass spectrometric analysis, while its mass difference enables distinct detection.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing Bezafibrate-d4 as an internal standard for the quantification of bezafibrate in plasma samples by LC-MS/MS.
Workflow for a pharmacokinetic study of bezafibrate.
Experimental Protocol: Quantification of Bezafibrate in Human Plasma by LC-MS/MS
This section details a validated method for the determination of bezafibrate in human plasma using Bezafibrate-d4 as an internal standard.
Materials and Reagents
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Bezafibrate (analyte)
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Bezafibrate-d4 (internal standard)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Human plasma (with K2EDTA as anticoagulant)
Instrumentation
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Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
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C18 analytical column (e.g., Sunfire C18, 3.5 µm, 2.1 x 50 mm)
Sample Preparation
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To 100 µL of human plasma, add 50 µL of Bezafibrate-d4 internal standard working solution (e.g., 20 µg/mL).
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Vortex the sample for 5 seconds.
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Add 1 mL of acetonitrile to precipitate plasma proteins.
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Vortex for 30 seconds.
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Centrifuge at 4600 rpm for 10 minutes.
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Transfer the supernatant to an autosampler vial.
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Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase | A mixture of formic acid, water, and acetonitrile |
| Flow Rate | 0.30 mL/min |
| Column | Sunfire C18, 3.5µ, 2.1x50mm |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| Detection Mode | Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) |
Quantification
A calibration curve is constructed by plotting the peak area ratio of bezafibrate to Bezafibrate-d4 against the concentration of bezafibrate standards. The concentration of bezafibrate in the plasma samples is then determined from this curve.
Biological Context: Bezafibrate and the PPAR Signaling Pathway
Bezafibrate, the non-deuterated parent compound of Bezafibrate-d4, is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), activating all three subtypes: PPARα, PPARγ, and PPARδ.[2] These receptors are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.
PPAR Signaling Pathway
The following diagram illustrates the general mechanism of action of bezafibrate through the PPAR signaling pathway.
Mechanism of action of bezafibrate via PPAR signaling.
The activation of these PPAR subtypes by bezafibrate leads to a cascade of downstream effects, ultimately resulting in the modulation of lipid and glucose metabolism. This makes bezafibrate an effective therapeutic agent for dyslipidemia.
Conclusion
Bezafibrate-d4 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as an internal standard ensures the accuracy and reliability of bezafibrate quantification in complex biological matrices. A thorough understanding of its properties, analytical methodologies, and the biological pathways of its non-deuterated counterpart is crucial for its effective application in research and drug development.
